molecular formula C9H13BrN2O2S B2769372 Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate CAS No. 519003-04-4

Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate

Cat. No.: B2769372
CAS No.: 519003-04-4
M. Wt: 293.18
InChI Key: YKVJDNHDCQSTFN-UHFFFAOYSA-N
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Description

Tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate (CAS: 519003-04-4, MFCD20923801) is a brominated thiazole derivative with a carbamate-protected amine group. It serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing heterocyclic scaffolds. The compound features a bromine atom at the 2-position of the thiazole ring and a tert-butyl carbamate group attached via a methylene bridge to the 5-position . Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations, making it valuable for generating bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[(2-bromo-1,3-thiazol-5-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVJDNHDCQSTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate has several notable applications:

1. Chemistry:

  • As an intermediate in the synthesis of more complex molecules, this compound plays a crucial role in developing pharmaceuticals and agrochemicals. The thiazole moiety is particularly useful for generating derivatives with enhanced biological activity.

2. Biology:

  • The compound is utilized in studies involving enzyme inhibition and as a probe in biochemical assays. Its ability to interact with specific enzymes makes it valuable for investigating enzyme kinetics and interactions with biomolecules.

3. Medicine:

  • Research into potential therapeutic applications includes drug development targeting diseases where enzyme inhibition is beneficial. The compound's structural characteristics suggest it may have anticancer properties and antiviral activity.

4. Industry:

  • It is employed in developing new materials or as a reagent in various industrial processes, contributing to the production of specialty chemicals with tailored properties.

The biological activities associated with this compound are diverse:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, including lysyl oxidase (LOX), which is implicated in tumor progression.
  • Antiviral Properties : Compounds structurally related to this compound have been explored for their ability to inhibit viral infections by blocking entry through enzyme inhibition pathways.
  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, demonstrating significant activity against various bacterial strains and fungi through mechanisms that disrupt key metabolic pathways.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Inhibition of Lysyl Oxidase (LOX) :
    • Research indicates that modifications at the 5-position of thiazole derivatives can enhance their ability to inhibit LOX, potentially delaying tumor growth. Studies have shown that bromination at this position correlates with increased potency against LOX .
  • Antiviral Activity Against SARS-CoV-2 :
    • Although not directly tested on SARS-CoV-2, related thiazole compounds have demonstrated efficacy in inhibiting viral entry through enzyme inhibition pathways . This suggests potential applications for developing antiviral agents.
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have identified that specific substitutions on the thiazole ring can lead to increased biological activity. For instance, bromination at the 5-position has been linked to enhanced potency against certain molecular targets .

Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionPotential inhibitor of enzymes involved in disease pathways
Antiviral PropertiesRelated compounds show promise against viral infections
Anticancer ActivityInhibits LOX, potentially delaying tumor growth

Comparison with Similar Compounds

Research Findings and Case Studies

  • Kinase Inhibitor Synthesis : The target compound was used to synthesize tert-butyl (2-(cyclopent-1-en-1-yl)thiazol-5-yl)carbamate via Suzuki coupling, a precursor for CDK9 inhibitors .
  • Pesticide Development : Propargyl-substituted analogs (e.g., Compound CA4) demonstrated efficacy in pesticidal formulations, highlighting the role of substituent diversity .
  • Toxicity Profile : Brominated carbamates exhibit moderate acute toxicity (oral LD₅₀ > 2000 mg/kg), whereas fluorinated derivatives require stringent respiratory protection .

Biological Activity

Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H11BrN2O2SC_8H_{11}BrN_2O_2S and a molecular weight of approximately 251.16 g/mol. The presence of the bromine atom in the thiazole ring enhances its lipophilicity, which may facilitate interactions with various biological targets, including enzymes and receptors.

Antimicrobial Properties

Compounds containing thiazole rings, such as this compound, are known for their antimicrobial properties. Research has shown that thiazole derivatives exhibit significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways or the disruption of cell wall synthesis.

Anticancer Activity

Recent studies indicate that thiazole derivatives can act as inhibitors of specific protein kinases involved in cancer cell proliferation. For instance, this compound has been evaluated for its effects on tumor growth in vitro and in vivo. In one study, the compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
  • Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, allowing interaction with nucleophilic sites on biological molecules.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In a recent investigation into the anticancer properties of thiazole derivatives, this compound was shown to induce apoptosis in human lung cancer cells (A549). The compound increased reactive oxygen species (ROS) levels and activated caspase pathways, leading to cell death .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)
This compoundAntimicrobial32
Tert-butyl (4-methylthiazol-2-yl)carbamateAnticancer25
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylateAntimicrobial & Anticancer30

Q & A

Q. What are the best practices for analyzing electronic effects of the bromothiazole moiety on biological activity?

  • Hammett substituent constants (σm_m) correlate bromine’s electron-withdrawing effects with receptor-binding affinity. Compare IC50_{50} values against chloro/fluoro analogues in enzyme inhibition assays (e.g., kinase profiling) to quantify structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Re-evaluate solubility using standardized protocols (e.g., shake-flask method with UV-Vis quantification). Solvent polarity indices (ETN_N) and Hansen solubility parameters clarify discrepancies. For example, DMSO’s high polarity may artificially inflate solubility versus THF .

Q. Why do different studies report varying yields for the same Suzuki coupling reaction?

  • Catalyst batch variability (e.g., Pd2(dba)3 purity), solvent dryness, and boronic acid stoichiometry (1.2–1.5 eq.) critically impact yields. Reproduce reactions under strictly anhydrous conditions and characterize intermediates via in situ IR to identify bottlenecks .

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